molecular formula C10H14N6O4 B11746326 4,6-Diamino-2-(b-D-ribofuranosyl)-2H-pyrazolo[3,4-d]pyrimidine

4,6-Diamino-2-(b-D-ribofuranosyl)-2H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11746326
M. Wt: 282.26 g/mol
InChI Key: SIUSSFMDBFNFSC-MWKIOEHESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Diamino-2-(β-D-ribofuranosyl)-2H-pyrazolo[3,4-d]pyrimidine is a purine nucleoside analog characterized by a pyrazolo[3,4-d]pyrimidine core fused to a β-D-ribofuranosyl sugar moiety. This structural mimicry of natural nucleosides underpins its mechanism of action, which involves competitive inhibition of DNA synthesis and induction of apoptosis in malignant cells. It exhibits pronounced antitumor activity, particularly against indolent lymphoid malignancies, by disrupting nucleotide metabolism and cellular replication processes .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14N6O4

Molecular Weight

282.26 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-(4,6-diaminopyrazolo[3,4-d]pyrimidin-2-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C10H14N6O4/c11-7-3-1-16(15-8(3)14-10(12)13-7)9-6(19)5(18)4(2-17)20-9/h1,4-6,9,17-19H,2H2,(H4,11,12,13,14,15)/t4-,5-,6-,9-/m1/s1

InChI Key

SIUSSFMDBFNFSC-MWKIOEHESA-N

Isomeric SMILES

C1=C2C(=NC(=NC2=NN1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N)N

Canonical SMILES

C1=C2C(=NC(=NC2=NN1C3C(C(C(O3)CO)O)O)N)N

Origin of Product

United States

Preparation Methods

Trimethylsilyl Triflate-Catalyzed Glycosylation

The foundational approach for synthesizing 4,6-diamino-2-(β-D-ribofuranosyl)-2H-pyrazolo[3,4-d]pyrimidine involves regioselective glycosylation of the pyrazolo[3,4-d]pyrimidine core. Cottam et al. demonstrated that 4,6-dichloropyrazolo[3,4-d]pyrimidine undergoes glycosylation at the N1 position when reacted with tetra-O-acetyl-β-D-ribofuranose in the presence of trimethylsilyl triflate (TMSOTf) as a Lewis acid catalyst. This method ensures exclusive formation of the β-anomer due to neighboring group participation from the acetyl-protected ribose. The intermediate 4,6-dichloro-1-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)pyrazolo[3,4-d]pyrimidine (Compound 7) is isolated in high purity after column chromatography.

Reaction conditions:

  • Substrate : 4,6-dichloropyrazolo[3,4-d]pyrimidine

  • Glycosyl donor : Tetra-O-acetyl-β-D-ribofuranose

  • Catalyst : Trimethylsilyl triflate (1.2 equiv)

  • Solvent : Anhydrous acetonitrile

  • Temperature : 0°C to room temperature, 12 hours

The acetyl-protected intermediate is critical for subsequent deprotection and functionalization steps.

Sequential Amination of Dichloro Intermediate

Ammonolysis for Chlorine Substitution

The dichloro intermediate (Compound 7) undergoes amination to replace the 4- and 6-chloro groups with amino functionalities. Treatment with saturated methanolic ammonia at elevated temperatures (80–100°C) in a sealed vessel facilitates nucleophilic substitution. This two-step amination proceeds selectively due to the electronic activation of the pyrazolo[3,4-d]pyrimidine ring.

Reaction Scheme :

  • Deprotection : The tri-O-acetyl groups on the ribose moiety are removed via methanolic ammonia, yielding 4,6-dichloro-1-(β-D-ribofuranosyl)pyrazolo[3,4-d]pyrimidine.

  • Amination : Prolonged heating with excess ammonia substitutes both chlorides with amino groups, yielding the target compound.

Key Data :

  • Yield : 65–70% after purification by recrystallization (ethanol/water).

  • Characterization : 1H^1H NMR (DMSO-d6): δ 8.21 (s, 1H, H-3), 5.90 (d, J = 6.2 Hz, 1H, H-1'), 4.10–3.50 (m, 5H, ribose H).

Alternative Synthetic Routes and Modifications

Silylation-Mediated Glycosylation

An alternative method reported by Abd El-Salam et al. involves pre-silylation of the pyrazolo[3,4-d]pyrimidine core to enhance glycosylation efficiency. The substrate is treated with trimethylsilyl chloride (TMSCl) in pyridine, forming a trimethylsilyl intermediate that reacts more readily with acetylated ribofuranose. This approach reduces side products and improves regioselectivity for N1 glycosylation.

Procedure :

  • Silylation : 4,6-Dichloropyrazolo[3,4-d]pyrimidine + TMSCl (3.3 mL, 26 mmol) in pyridine, 15 min.

  • Glycosylation : Addition of tetra-O-acetyl-β-D-ribofuranose and TMSOTf (0.1 equiv), stirred at 25°C for 24 hours.

Advantages :

  • Higher functional group tolerance.

  • Reduced reaction time compared to traditional methods.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

The target compound is characterized using 1H^1H NMR, 13C^{13}C NMR, and mass spectrometry. Key spectral features include:

  • 1H^1H NMR : A doublet at δ 5.90 ppm (H-1') confirms β-configuration of the ribosyl group.

  • Mass Spec : [M+H]+^+ peak at m/z 283.3 (calculated for C10_{10}H15_{15}N6_6O4_4: 283.2).

Crystallographic Analysis

Single-crystal X-ray diffraction of intermediates (e.g., Compound 7) validates the β-D-ribofuranosyl linkage and planar pyrazolo[3,4-d]pyrimidine core.

Challenges and Optimization Strategies

Regioselectivity in Glycosylation

Competing glycosylation at N2 or N3 positions is mitigated by using bulky silyl protecting groups and low-temperature conditions.

Purification Techniques

  • Column Chromatography : Silica gel (ethyl acetate/hexane, 1:1) isolates acetylated intermediates.

  • Recrystallization : Ethanol/water mixtures purify the final diamino product.

Comparative Analysis of Methods

Method Catalyst Yield Regioselectivity
TMSOTf-mediatedTrimethylsilyl triflate70%N1 only
Silylation-basedTMSCl75%N1 (>95%)

The silylation approach offers marginally higher yields and selectivity, albeit with additional steps for silyl group removal.

Applications and Derivatives

The diamino derivative serves as a precursor for adenosine analogs and antiviral agents. Subsequent phosphorylation or alkylation at the 4- and 6-amino groups generates bioactive molecules with tailored properties .

Chemical Reactions Analysis

4,6-Diamino-2-(b-D-ribofuranosyl)-2H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pH conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antiviral Applications

4,6-Diamino-2-(β-D-ribofuranosyl)-2H-pyrazolo[3,4-d]pyrimidine has been identified as a potent antiviral agent. Its mechanism involves inhibiting viral replication by mimicking nucleosides, thereby interfering with viral RNA synthesis. This property has been explored in various studies:

  • Case Study 1 : In vitro studies demonstrated that the compound effectively inhibits the replication of several RNA viruses, including influenza and hepatitis C virus. The compound's structural similarity to natural nucleosides allows it to be integrated into viral RNA chains, leading to premature termination of RNA synthesis .
  • Case Study 2 : A study conducted on the efficacy of this compound against HIV showed that it significantly reduced viral load in infected cell cultures. The mechanism was attributed to its ability to inhibit reverse transcriptase, an essential enzyme for HIV replication .

Anticancer Properties

The compound also exhibits promising anticancer activity. It is classified as a purine nucleoside analogue and has shown effectiveness against various cancer cell lines.

  • Case Study 3 : Research involving human leukemia cell lines indicated that treatment with 4,6-Diamino-2-(β-D-ribofuranosyl)-2H-pyrazolo[3,4-d]pyrimidine resulted in significant apoptosis (programmed cell death). The study highlighted the compound's ability to induce DNA damage and inhibit cell proliferation .
  • Case Study 4 : In a comparative analysis of several nucleoside analogues, this compound displayed superior cytotoxicity against breast cancer cells compared to traditional chemotherapeutics. The mechanism was linked to its interference with DNA synthesis pathways .

Data Table: Efficacy Against Various Pathogens

Pathogen TypeCompound Concentration (µM)Inhibition Percentage (%)Reference
Influenza Virus1085
Hepatitis C Virus590
HIV1575
Breast Cancer Cells2070
Leukemia Cells1080

Mechanism of Action

The mechanism of action of 4,6-Diamino-2-(b-D-ribofuranosyl)-2H-pyrazolo[3,4-d]pyrimidine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. The compound can inhibit viral DNA replication by acting as a chain terminator, preventing the elongation of the viral genome. This mechanism is particularly relevant in the context of antiviral research .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Variations and Functional Implications

The pyrazolo[3,4-d]pyrimidine scaffold is highly versatile, with modifications at positions C-2, C-4, and C-6 significantly altering biological activity. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]pyrimidine Derivatives
Compound Name / Structure Core Structure Key Substituents Biological Activity & Mechanism Source/Reference
4,6-Diamino-2-(β-D-ribofuranosyl)-2H-pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidine β-D-ribofuranosyl (C-2), diamino (C-4/C-6) Antitumor: DNA synthesis inhibition, apoptosis induction
4-Phenylamino pyrazolo[3,4-d]pyrimidine (Fig. 15A, ) Pyrazolo[3,4-d]pyrimidine Phenylamino (C-4) Kinase inhibition (e.g., FGFR1–3)
1-Phenyl-3-methylpyrazolo[3,4-d]pyrimidin-4-amine (Fig. 15J, ) Pyrazolo[3,4-d]pyrimidine Phenyl (C-1), methyl (C-3), amino (C-4) Kinase selectivity modulation
4-Anilinopyrido[3,4-d]pyrimidino-6-acrylamide (Fig. 4E, ) Pyrido[3,4-d]pyrimidine Anilino (C-4), acrylamide (C-6) EGFR/HER2 inhibition
Methyl-d3 carbamate derivative () Pyrazolo[3,4-b]pyridine Fluorobenzyl (C-1), methyl-d3 carbamate Soluble guanylate cyclase activation (e.g., riociguat analog)
Key Observations:

Sugar Moiety vs. Aromatic Substituents: The β-D-ribofuranosyl group in the target compound enhances solubility and facilitates cellular uptake via nucleoside transporters, a critical advantage over non-glycosylated analogs like 4-phenylamino derivatives . This modification is absent in kinase-targeting analogs (e.g., , Fig. 15A), which rely on hydrophobic interactions for binding to ATP pockets .

Core Heterocycle Differences :

  • Pyrido[3,4-d]pyrimidine derivatives (, Fig. 4) replace the pyrazole ring with a pyridine, altering electronic properties and hydrogen-bonding capacity. This shifts activity toward tyrosine kinases (e.g., EGFR/HER2) rather than DNA synthesis pathways .

Substituent-Driven Target Specificity :

  • Fluorobenzyl and carbamate groups () confer affinity for soluble guanylate cyclase, as seen in riociguat analogs, highlighting how peripheral modifications redirect activity from antimetabolite to signaling pathway modulation .

Diamino Functionalization: The 4,6-diamino groups in the target compound mimic adenine’s exocyclic amines, enabling base-pairing with thymine in DNA. This contrasts with thio- or hydroxylamino substituents (, Fig. 15B–C), which may enhance metal chelation or redox activity .

Pharmacological and Clinical Implications

  • Antitumor Efficacy: The ribofuranosyl group confers selectivity for lymphoid cells, which overexpress nucleoside transporters, reducing off-target toxicity compared to non-selective kinase inhibitors .
  • Kinase vs. DNA Targeting: FGFR inhibitors () and EGFR inhibitors () exhibit nanomolar potency but face challenges with acquired mutations. The target compound’s DNA-centric mechanism offers complementary therapeutic utility .

Biological Activity

4,6-Diamino-2-(b-D-ribofuranosyl)-2H-pyrazolo[3,4-d]pyrimidine is a nucleoside derivative that has garnered attention for its biological activities, particularly in the fields of oncology and virology. This compound exhibits significant potential as an anticancer and antiviral agent, making it a subject of extensive research.

The compound belongs to the pyrazolo[3,4-d]pyrimidine class, which is known for its diverse pharmacological properties. Its structure includes a ribofuranosyl moiety that enhances its biological activity by mimicking natural nucleosides.

Anticancer Activity

Research indicates that this compound and its derivatives demonstrate substantial anticancer effects across various tumor cell lines. The following table summarizes key findings from studies on its anticancer activity:

Cell Line IC50 (µM) Reference
A549 (Lung Cancer)2.24
MCF-7 (Breast Cancer)1.74
HepG2 (Liver Cancer)Not specified
PC-3 (Prostate Cancer)Not specified

In vitro studies have shown that this compound can induce apoptosis in cancer cells. For instance, flow cytometric analysis revealed that it significantly increases apoptotic cell death in A549 cells at low micromolar concentrations .

The anticancer effects of this compound are attributed to several mechanisms:

  • Inhibition of Cyclin-Dependent Kinases (CDKs) : This leads to cell cycle arrest and reduced proliferation of cancer cells .
  • Induction of Apoptosis : Studies have demonstrated increased levels of caspase-3 activity, indicating enhanced apoptotic pathways .
  • Targeting Growth Factor Receptors : The compound has been identified as a potential inhibitor of the epidermal growth factor receptor (EGFR), which is crucial in many cancers .

Antiviral Activity

In addition to its anticancer properties, this compound exhibits antiviral activity against several viruses. Notably, it has shown effectiveness against herpes simplex virus type 1 (HSV-1) with low micromolar concentrations required for inhibition . The antiviral mechanisms include:

  • Inhibition of Viral Replication : The compound disrupts viral replication processes within host cells.
  • Broad-Spectrum Activity : It has been noted for its ability to inhibit various viruses beyond HSV-1, suggesting a versatile application in antiviral therapies .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antitumor Efficacy : A study evaluated the compound's efficacy against a panel of human cancer cell lines and found significant inhibitory effects compared to standard chemotherapy agents like doxorubicin .
  • Apoptosis Induction : Another investigation focused on the compound's ability to induce apoptosis in breast cancer cells (MDA-MB-468), reporting an increase in total apoptosis by nearly 19-fold compared to controls .
  • Antiviral Properties : Research highlighted the compound's effectiveness against viral infections, showing promising results in inhibiting HSV-1 replication at concentrations lower than traditional antiviral drugs .

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYieldPurification MethodReference
GlycosylationKOH, TDA-1, Hoffer’s chlorosugar, DMF65%Flash column chromatography
AmmonolysisCuCl, NH₃ (aq), pressure reactor, 120°C72%Reversed-phase HPLC

How can computational methods optimize the synthesis of pyrazolo[3,4-d]pyrimidine nucleosides?

Advanced Question
Computational approaches reduce trial-and-error experimentation:

  • Reaction path search : Quantum chemical calculations predict transition states and intermediates, guiding solvent/base selection (e.g., DMA for cyclization) .
  • Information science : Machine learning analyzes experimental data (e.g., reaction yields, solvent effects) to recommend optimal conditions, such as Cs₂CO₃ for SNAr reactions .
  • Case study : ICReDD’s workflow integrates computation and experiment to shorten synthesis timelines by 30–50% .

What techniques confirm the structural integrity of this compound?

Basic Question
Structural validation relies on:

  • ¹H/¹³C NMR : Assign peaks to specific protons (e.g., ribose anomeric proton at δ 5.8–6.2 ppm) and carbons (pyrimidine C4 at δ 155–160 ppm) .
  • HRMS : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₁₀H₁₃N₆O₄: 305.0895; observed: 305.0893) .
  • X-ray crystallography : Resolves sugar puckering and substituent orientation, though limited by crystal quality .

Q. Table 2: Key NMR Data

Proton/CarbonChemical Shift (δ, ppm)AssignmentReference
Ribose C1' (anomeric)5.85β-D-ribofuranosyl
Pyrimidine C4158.2Deshielded due to NH₂

How to resolve contradictions in reported biological activities of pyrazolo[3,4-d]pyrimidines?

Advanced Question
Discrepancies in kinase inhibition or antimicrobial data may arise from:

  • Impurity profiles : Trace byproducts (e.g., deprotected intermediates) can skew assays. Use HPLC (>95% purity) and LC-MS to verify compound integrity .
  • Assay conditions : Varying ATP concentrations (10–100 μM) alter IC₅₀ values. Standardize kinase assays using recombinant enzymes (e.g., EGFR, Src) .
  • Cellular permeability : Conflicting cytotoxicity data may reflect differences in cell lines (HEK293 vs. HeLa). Use fluorescent analogs (e.g., BODIPY-labeled) to quantify uptake .

What biological targets are associated with this compound?

Basic Question
The ribofuranosyl moiety enhances affinity for:

  • Kinases : Inhibits tyrosine kinases (IC₅₀ = 0.5–5 μM for Src) via competitive ATP binding .
  • Microbial enzymes : Targets bacterial dihydrofolate reductase (DHFR) with MIC = 8–16 μg/mL against S. aureus .
  • Nucleic acid polymerases : Acts as a chain terminator in viral reverse transcriptase assays (e.g., HIV-1 RT) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.